Cav 3.2 Inhibitor 4 Demonstrates 3.3-Fold Higher Potency for Cav3.2 Compared to the Peripherally Restricted ABT-639
Cav 3.2 inhibitor 4 inhibits the human Cav3.2 channel with an IC50 of 0.6 μM, which is 3.3-fold more potent than ABT-639, another peripherally restricted T-type calcium channel blocker that was advanced to clinical trials for pain (IC50 = 2 μM against Cav3.2) [1]. Both compounds share the key differentiating feature of peripheral restriction, but Cav 3.2 inhibitor 4 offers superior potency on the target channel .
| Evidence Dimension | Inhibitory potency against recombinant human Cav3.2 channel |
|---|---|
| Target Compound Data | IC50 = 0.6 μM |
| Comparator Or Baseline | ABT-639: IC50 = 2 μM against Cav3.2 |
| Quantified Difference | 3.3-fold higher potency (0.6 μM vs 2 μM) |
| Conditions | Recombinant human Cav3.2 expressed in mammalian cells (patch clamp electrophysiology) |
Why This Matters
For researchers studying peripheral Cav3.2-mediated processes (e.g., atrial fibrillation, nociception), higher target potency translates to lower required concentrations and potentially reduced off-target activity.
- [1] Jarvis MF, Scott VE, McGaraughty S, Chu KL, Xu J, Niforatos W, Milicic I, et al. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats. Biochem Pharmacol. 2014 Jun 15;89(4):536-44. View Source
